n-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine
Description
N-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring directly bonded to an amine group, which is further substituted with a [1,1'-biphenyl]-2-ylmethyl moiety. Such structural attributes are often leveraged in medicinal chemistry for targeting rigid binding pockets or modulating pharmacokinetic profiles .
Properties
Molecular Formula |
C16H17N |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-[(2-phenylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C16H17N/c1-2-6-13(7-3-1)16-9-5-4-8-14(16)12-17-15-10-11-15/h1-9,15,17H,10-12H2 |
InChI Key |
AHKBJHKNQWGBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine typically involves the reaction of 2-phenylcyclopropanamine with a biphenyl derivative. One common method is the condensation of 2-phenylcyclopropanamine with benzaldehyde in the presence of molecular sieves and a suitable solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce cyclopropylamines.
Scientific Research Applications
N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
The following analysis compares N-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine with structurally related cyclopropane derivatives, emphasizing molecular features, synthesis, and applications.
Structural and Functional Comparisons
Key Observations :
- Functional Groups : Unlike carboxamide-containing analogs (e.g., ), the target compound’s secondary amine group may enhance solubility in acidic conditions or facilitate salt formation, which is critical for pharmaceutical formulations .
- The trifluoromethyl group in ’s compound introduces electron-withdrawing effects, which could enhance metabolic stability .
- Molecular Complexity : The patent compound () exhibits higher complexity with chiral centers and a cyclohexane diamine scaffold, suggesting specialized applications in enantioselective catalysis or drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
